(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid hydrate
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Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid hydrate, also known as this compound, is a useful research compound. Its molecular formula is C24H29NO7 and its molecular weight is 443.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid hydrate, also known as FMOC-GLU(OTBU)-OH H2O, is the peptide chain in protein synthesis. This compound is a type of Fmoc (Fluoren-9-ylmethoxy) protected amino acid . Fmoc amino acids are used in solid-phase peptide synthesis (SPPS), where the Fmoc group protects the amino group of the amino acid during the synthesis process .
Mode of Action
The compound interacts with its target by being incorporated into the growing peptide chain during SPPS . The Fmoc group protects the amino group of the amino acid, preventing it from reacting prematurely during the synthesis process . Once the amino acid is incorporated into the peptide chain, the Fmoc group is removed, allowing the next amino acid to be added .
Biochemical Pathways
The compound affects the biochemical pathway of protein synthesis. Specifically, it is involved in the elongation step of SPPS, where amino acids are sequentially added to the growing peptide chain . The downstream effect of this is the creation of a specific peptide sequence, which can then fold into a functional protein.
Pharmacokinetics
Like other fmoc-protected amino acids, it is likely to be stable under normal conditions and resistant to breakdown .
Result of Action
The result of the compound’s action is the successful synthesis of a peptide with a specific sequence . This peptide can then fold into a functional protein, which can have various effects at the molecular and cellular level depending on the specific protein synthesized.
Action Environment
The action of the compound is typically carried out in a controlled laboratory environment during SPPS . Factors such as temperature, pH, and the presence of other reagents can influence the compound’s action, efficacy, and stability. For example, the Fmoc group is stable under basic conditions but can be removed under acidic conditions .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6.H2O/c1-24(2,3)31-21(26)13-12-20(22(27)28)25-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19;/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,27,28);1H2/t20-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBGBVUJSPZRDD-BDQAORGHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204251-24-1 |
Source
|
Record name | Fmoc-L-Glu(g-t-Butyl Ester)H20 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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